4,7-Dichloroquinoline-2-carboxylic acid
Description
Significance of the Quinoline-2-carboxylic Acid Scaffold in Chemical Research
The quinoline (B57606) scaffold is a privileged structure in medicinal and pharmaceutical chemistry due to its presence in numerous marketed drugs and biologically active compounds. nih.govresearchgate.net This heterocyclic ring system is a cornerstone in the design and synthesis of novel derivatives with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net
Within this broad class, the quinoline-2-carboxylic acid moiety, also known as quinaldic acid, is of particular importance. It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. medchemexpress.comajchem-a.com Research has shown that derivatives of quinoline-2-carboxylic acid can exhibit various biological effects. For instance, they have been investigated for their ability to induce apoptosis in cancer cell lines and for their antiallergic properties. medchemexpress.com Furthermore, quinoline-2-carboxylic acid itself has demonstrated inhibitory effects against enzymes like α-glucosidase and α-amylase, suggesting potential applications in managing blood glucose levels. medchemexpress.com The versatility of the carboxylic acid group allows for the synthesis of a wide array of derivatives, such as esters and amides, expanding the chemical space available for drug discovery and the development of potentially bioactive compounds. ajchem-a.comresearchgate.net
Overview of Dichloroquinoline Derivatives in Academic Contexts
Dichloroquinoline derivatives represent a significant subclass of quinoline compounds that have been extensively studied in academic and industrial research. The introduction of two chlorine atoms onto the quinoline ring system significantly modifies the molecule's electronic properties, lipophilicity, and reactivity, often leading to enhanced biological activity. One of the most prominent examples is 4,7-dichloroquinoline (B193633), a critical intermediate in the synthesis of several well-known antimalarial drugs, including chloroquine (B1663885), hydroxychloroquine, and amodiaquine. weimiaobio.comwikipedia.orgchemicalbook.comchemicalbook.comnih.gov
The reactivity of dichloroquinolines is a key aspect of their utility. For instance, in 4,7-dichloroquinoline, the chlorine atom at the 4-position is substantially more reactive towards nucleophilic aromatic substitution than the chlorine at the 7-position. wikipedia.org This differential reactivity allows for selective functionalization at the C4-position, a strategy that has been fundamental in creating a vast library of 4-aminoquinoline (B48711) derivatives for drug discovery programs. wikipedia.orgsci-hub.senih.gov Research into dichloroquinoline derivatives extends beyond antimalarials, with studies exploring their potential as anticancer, antimicrobial, and insecticidal agents. researchgate.netchemicalbook.comnih.gov The ongoing investigation into these compounds underscores their importance as versatile scaffolds for developing new therapeutic agents. researchgate.netwikipedia.org
Research Trajectory of 4,7-Dichloroquinoline-2-carboxylic acid and its Analogues
The research trajectory for this compound and its close analogues is primarily focused on their potential as modulators of biological systems, particularly within the central nervous system. A key area of investigation has been the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor complex.
Detailed research has led to the synthesis and evaluation of derivatives such as 4-[(carboxymethyl)oxy]-5,7-dichloroquinoline-2-carboxylic acid and 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid. These compounds were designed as new antagonists of the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor. acs.org This line of inquiry is significant because NMDA receptor antagonists have potential applications in treating a variety of neurological conditions.
Another closely related analogue, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid, also known as 5,7-dichlorokynurenic acid, has been identified as an excitatory amino acid antagonist. drugbank.com The study of these molecules contributes to the broader understanding of how the quinoline-2-carboxylic acid scaffold can be modified to achieve specific interactions with biological targets.
The synthesis of these specialized molecules often involves multi-step chemical processes. For example, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives can be achieved via a Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. frontiersin.org Similarly, the synthesis of other quinoline carboxylic acids for biological screening has utilized classic condensation reactions to build the quinoline core, followed by further modifications. nih.gov
The table below summarizes key research findings for analogues of this compound.
| Compound/Analogue Class | Biological Target/Activity | Research Context | Citation |
| 4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid | NMDA Receptor Antagonist (Glycine Site) | Development of novel antagonists for neurological research. | acs.org |
| 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | Excitatory Amino Acid Antagonist | Investigation of quinoline derivatives as neuroactive agents. | drugbank.com |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Potential Antileishmanial Agents (LmNMT Inhibitors) | In silico and synthetic studies for new anti-parasitic drugs. | frontiersin.org |
| 4-Quinoline Carboxylic Acids | Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors | Structure-guided design for potential anticancer and autoimmune therapies. | nih.gov |
This focused research highlights the utility of the dichloro- and chloro-substituted quinoline-2-carboxylic acid framework as a valuable scaffold for generating novel compounds with specific and potent biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4,7-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-7(12)4-9(10(14)15)13-8(6)3-5/h1-4H,(H,14,15) |
InChI Key |
OQSZTWNNWKDOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 4,7 Dichloroquinoline 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular framework of 4,7-dichloroquinoline-2-carboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of the proton and carbon signals can be achieved.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of a related compound, 4,7-dichloroquinoline (B193633), provides foundational insights into the chemical shifts of the quinoline (B57606) ring protons. In this parent molecule, the proton signals are observed at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H). researchgate.net For this compound, the presence of the carboxylic acid group at the C-2 position significantly influences the chemical shifts of the neighboring protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. princeton.edu
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org The other carbon signals of the quinoline ring will also exhibit shifts based on the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~165-175 (C=O) |
| 3 | ~8.0-8.2 | ~120-125 |
| 4 | - | ~148-152 |
| 5 | ~7.8-8.0 | ~125-130 |
| 6 | ~7.5-7.7 | ~128-132 |
| 7 | - | ~135-140 |
| 8 | ~8.1-8.3 | ~123-128 |
| 4a | - | ~145-150 |
| 8a | - | ~120-125 |
| COOH | ~10-13 (broad s) | - |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments of complex molecules like this compound. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-5 and H-6, and between H-6 and H-8. This helps to piece together the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of which proton is attached to which carbon atom. For instance, the signal for the proton at position 3 would show a cross-peak with the signal for the carbon at position 3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). For example, the proton of the carboxylic acid group would show an HMBC correlation to the carbon at position 2 (²JCH) and potentially to the carbon at position 3 (³JCH). Similarly, the proton at H-8 would show correlations to C-7 and C-8a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.govresearchgate.net The expected molecular formula is C₁₀H₅Cl₂NO₂. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. pnnl.gov
The fragmentation of quinoline derivatives in the mass spectrometer often involves the loss of specific neutral molecules. For carboxylic acids, a common fragmentation pathway is the loss of a water molecule (H₂O) and/or a carboxyl group (COOH). pnnl.gov In the case of this compound, characteristic fragment ions would be expected from the loss of CO₂, HCl, or a chlorine radical. Analysis of these fragments provides further confirmation of the structure. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net
O-H Stretch: The hydroxyl group of the carboxylic acid will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹. libretexts.org
C=O Stretch: A strong absorption band corresponding to the carbonyl group of the carboxylic acid will be observed between 1710 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding. libretexts.org
C-Cl Stretch: The presence of the two chlorine atoms will give rise to characteristic C-Cl stretching vibrations, typically in the fingerprint region of the spectrum. For 4,7-dichloroquinoline, a characteristic band attributed to δ(CCl) is observed around 1090 cm⁻¹. researchgate.net
Quinoline Ring Vibrations: The quinoline ring itself will show a series of characteristic absorptions for C=C and C=N stretching vibrations, typically in the 1600-1400 cm⁻¹ region. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1710-1760 |
| Aromatic Ring | C=C and C=N Stretch | 1400-1600 |
| Chloroalkane | C-Cl Stretch | ~1090 |
The rigorous characterization of novel chemical entities is fundamental to advancing pharmaceutical and materials science. This article provides a focused analysis of this compound, detailing its structural and purity profiles through advanced analytical techniques. The discussion is strictly limited to the spectroscopic and crystallographic properties as outlined, providing a comprehensive overview based on available scientific data for the compound and its close structural analogs.
Advanced Spectroscopic and Crystallographic Characterization
For the quinoline core, characteristic Raman bands are expected to arise from the C-C and C-N stretching vibrations within the heterocyclic and benzene (B151609) rings. The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. The presence of the chloro-substituents is expected to give rise to C-Cl stretching and bending vibrations at lower frequencies.
The carboxylic acid group introduces several key vibrational modes. The C=O stretching vibration of the carbonyl group is a strong and characteristic Raman band, typically observed in the region of 1650-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid can be broad and may participate in hydrogen bonding, influencing its position and shape in the spectrum. The C-O stretching and O-H bending vibrations will also be present at lower wavenumbers.
A theoretical assignment of the principal Raman active vibrational modes for this compound, based on data from related quinoline carboxylic acids, is presented in the table below. It is important to note that these are predicted values and may differ from experimental results.
Table 1: Predicted Raman Vibrational Modes for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretching |
| ~1720 | C=O stretching (carboxylic acid) |
| ~1620 | Quinoline ring stretching |
| ~1580 | Quinoline ring stretching |
| ~1400 | C-O-H in-plane bending |
| ~1350 | C-C stretching |
| ~1200 | C-Cl stretching |
| ~950 | O-H out-of-plane bending |
| ~800 | Quinoline ring breathing |
| ~750 | C-Cl bending |
A definitive single-crystal X-ray diffraction study for this compound is not available in the public domain. However, the crystal structure of the closely related precursor, 4,7-dichloroquinoline, has been determined and provides a solid foundation for understanding the core molecular geometry. nih.govresearchgate.net
The crystallographic data for 4,7-dichloroquinoline is presented below as a reference for the core structure.
Table 2: Crystallographic Data for 4,7-Dichloroquinoline
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₅Cl₂N | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 18.2243 (17) | nih.gov |
| b (Å) | 3.8253 (5) | nih.gov |
| c (Å) | 23.622 (3) | nih.gov |
| β (°) | 96.61 (1) | nih.gov |
| Volume (ų) | 1635.8 (4) | nih.gov |
| Z | 8 | nih.gov |
Data obtained at 123 K.
The purity of this compound is critical for its application in research and development. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of such compounds. While a specific, validated HPLC method for this compound is not detailed in the available literature, general methods for related quinoline derivatives can be adapted.
A typical reversed-phase HPLC (RP-HPLC) method would likely be employed. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and achieve optimal separation from impurities. nih.gov
Detection is commonly performed using a UV detector, as the quinoline ring system is strongly UV-active. The selection of the detection wavelength would be optimized based on the UV-Vis spectrum of the compound to ensure high sensitivity. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of ≥98% is often required. google.com
Derivatization and Functionalization of the 4,7 Dichloroquinoline 2 Carboxylic Acid Scaffold
Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation, Decarboxylation)
The carboxylic acid group at the C2 position is a key functional handle that can be readily converted into other functional groups, such as esters and amides, or removed entirely through decarboxylation.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's properties or to protect the acid group during subsequent reactions. Standard esterification methods are applicable. For instance, Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, can be employed youtube.com. Another effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with an alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
For more specialized applications, other methods have been utilized for related quinoline (B57606) carboxylic acids. One such method is the generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl iodide, like iodomethane, to yield the corresponding methyl ester nih.gov. Alternatively, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) has been successfully used for the methyl esterification of quinoline carboxylic acids, particularly when other methods fail nih.gov. A study also reported the synthesis of an aryl ester from quinoline-2-carboxylic acid, highlighting its potential for creating a variety of ester derivatives nih.gov.
Amidation: The formation of amides from the C2-carboxylic acid introduces a new vector for structural diversity. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization peptide.comyoutube.com. The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine to form the amide bond youtube.com. While direct amidation of 4,7-dichloroquinoline-2-carboxylic acid is not extensively documented, these standard peptide coupling protocols are broadly applicable peptide.comnih.gov.
A different approach to introduce an amide at the C2 position involves the functionalization of 4,7-dichloroquinoline (B193633) itself. In one study, 4,7-dichloroquinoline was first converted to its N-oxide, which then reacted with benzonitrile (B105546) in the presence of sulfuric acid to install a benzamide (B126) group at the C2 position mdpi.com.
Decarboxylation: Decarboxylation, the removal of the carboxylic acid group, is a fundamental transformation. In the context of quinoline synthesis, decarboxylation is often a key step. For example, the synthesis of the parent scaffold, 4,7-dichloroquinoline, can be achieved from 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is decarboxylated by heating it in a high-boiling point solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl) at temperatures around 250°C orgsyn.orgwikipedia.org. This process first yields 7-chloro-4-quinolinol, which is then chlorinated to give 4,7-dichloroquinoline orgsyn.org. This established procedure for the 3-carboxylic acid isomer suggests that this compound could likely undergo decarboxylation under similar high-temperature conditions.
Chemical Transformations at the Quinoline Ring (C4, C7, C2)
The two chlorine atoms on the quinoline ring are sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electronic properties of the quinoline ring system render the C4-chloro substituent significantly more reactive than the C7-chloro substituent.
The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective introduction of various nucleophiles at this position while the C7-chloro remains intact.
This regioselectivity is well-documented in the synthesis of numerous 4-aminoquinoline (B48711) derivatives. For example, reacting 4,7-dichloroquinoline with various amines, such as primaquine (B1584692) or (hexahydro-1H-pyrrolizin-7a-yl)methanamine, typically results in the selective displacement of the C4-chloride nih.govmdpi.com. These reactions are often carried out by heating the reactants, sometimes neat (without solvent) or in a high-boiling solvent like phenol, at temperatures ranging from 120°C to 180°C nih.govmdpi.com. The C7-chloro group is generally unreactive under these conditions, only undergoing substitution under much harsher conditions or via different reaction mechanisms mdpi.com. This high degree of regioselectivity makes the 4,7-dichloroquinoline scaffold, including the 2-carboxylic acid derivative, an excellent platform for selectively introducing functionality at the C4 position.
Table 1: Examples of Nucleophilic Aromatic Substitution at C4 of 4,7-Dichloroquinoline Note: These examples use the parent 4,7-dichloroquinoline, but the reactivity principle applies to the 2-carboxylic acid derivative, likely in its ester form.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primaquine | Neat, 120°C | Primaquine-chloroquine hybrid | 82% | nih.gov |
| (Hexahydro-1H-pyrrolizin-7a-yl)methanamine | Phenol, 120°C, 4h | N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)-7-chloroquinolin-4-amine | Not specified | mdpi.com |
| Morpholine | DMF, K₂CO₃, 120°C, 24h | 4-Morpholino-7-chloro-quinoline derivative | 92% | mdpi.com |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful tool for forming carbon-carbon bonds. Similar to SNAr reactions, Suzuki couplings on the 4,7-dichloroquinoline scaffold exhibit high regioselectivity. The C4-position is significantly more reactive than the C7-position.
Studies have shown that the Suzuki coupling of 4,7-dichloroquinoline with various arylboronic acids, using a palladium catalyst like palladium acetate (B1210297) in the absence of phosphine (B1218219) ligands, selectively yields the 4-aryl-7-chloroquinoline product openlabnotebooks.org. This selectivity allows for the stepwise functionalization of the quinoline core. The C4 position can first be modified via a Suzuki coupling, and then the C7 position could potentially be functionalized in a subsequent, more forcing cross-coupling reaction. For these reactions to be successful on the target molecule, the carboxylic acid group would typically be protected as an ester to prevent interference with the basic conditions of the reaction.
Table 2: Suzuki-Miyaura Coupling of Halogenated Quinolines Note: These examples illustrate the general reactivity patterns for Suzuki couplings on the quinoline scaffold.
| Substrate | Coupling Partner | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, Water, reflux | 7-Chloro-4-phenylquinoline | openlabnotebooks.org |
| 6-Bromo-4-chloroquinoline | (4-(Methylsulfonyl)phenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Substitution at C6-Br | openlabnotebooks.org |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, Toluene/EtOH/H₂O | 6-Aryl-8-bromo-tetrahydroquinoline | researchgate.net |
Design and Synthesis of Hybrid Molecules Incorporating this compound
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The 4,7-dichloroquinoline scaffold is a popular building block for this purpose.
The reactive C4-chloro group is the most common site for linking to another molecular fragment. For example, hybrid molecules have been synthesized by reacting 4,7-dichloroquinoline with the antimalarial drug primaquine nih.gov. In another study, a series of hybrid compounds were prepared by linking various benzenesulfonamide (B165840) moieties to the C4-amino position of a 7-chloroquinoline (B30040) core nih.gov.
While these examples start from 4,7-dichloroquinoline or 4-amino-7-chloroquinoline, the same principles apply to the this compound scaffold. The carboxylic acid at C2 could serve as an additional point of attachment or be modified to fine-tune the properties of the final hybrid molecule. For instance, one could first perform a nucleophilic substitution at C4 with a suitable linker containing a free amine or alcohol, and then couple a second molecule to the C2-carboxylic acid via amidation or esterification. This modular approach allows for the creation of complex and diverse hybrid structures.
Creation of Conformationally Restricted Analogues
Creating conformationally restricted analogues involves introducing structural constraints, such as additional rings, to limit the molecule's flexibility. This can lead to increased binding affinity and selectivity for biological targets by locking the molecule into its bioactive conformation.
For the this compound scaffold, conformational restriction can be achieved by forming new rings that are fused to the quinoline core. One synthetic strategy could involve a two-step process: first, introduce functional groups at two different positions on the scaffold, and then perform an intramolecular reaction to close a new ring.
Structure Activity Relationship Sar Studies of 4,7 Dichloroquinoline 2 Carboxylic Acid Derivatives
Impact of Substituent Variation on Biological Activity Profiles (In Vitro)
The biological activity of derivatives of 4,7-dichloroquinoline-2-carboxylic acid is highly sensitive to the nature and position of various substituents on the quinoline (B57606) ring. In vitro studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against different biological targets, including enzymes and pathogenic organisms.
Research into quinoline derivatives has shown that the introduction of different functional groups at various positions on the quinoline core can modulate their therapeutic effects. For instance, in the context of antimalarial activity, the substituent at the 7-position of the quinoline ring plays a critical role. Studies on 4-aminoquinolines have revealed that electron-withdrawing groups at this position can influence the compound's ability to accumulate in the parasite's food vacuole, a key aspect of its mechanism of action. researchgate.net Specifically, 7-chloro, 7-bromo, and 7-iodo analogues of certain 4-aminoquinolines displayed comparable and potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, derivatives with a 7-fluoro or 7-trifluoromethyl group were generally less active, and those with a 7-methoxy group were largely inactive. nih.gov
In the realm of antifungal agents, modifications to the thioether side chain of quinoline derivatives have been shown to enhance activity. For example, the presence of an alkene group in the thioether side chain of certain quinoline analogues resulted in significant antifungal activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Physalospora piricola. researchgate.net
The following table summarizes the impact of substituent variation on the biological activity of selected quinoline derivatives, providing insights that are applicable to the this compound scaffold.
| Scaffold/Derivative | Substituent Variation | Position of Variation | Biological Activity Profile (In Vitro) | Reference |
| 4-Aminoquinoline (B48711) | Iodo, Bromo, Chloro | 7 | Potent activity against chloroquine-susceptible and -resistant P. falciparum. | nih.gov |
| 4-Aminoquinoline | Fluoro, Trifluoromethyl | 7 | Reduced activity against P. falciparum compared to chloro, bromo, and iodo analogues. | nih.gov |
| 4-Aminoquinoline | Methoxy | 7 | Largely inactive against P. falciparum. | nih.gov |
| 2,3-dimethylquinoline | Allylthio | 4 | Significant antifungal activity against Sclerotinia sclerotiorum and Physalospora piricola. | researchgate.net |
Positional Effects of Functional Groups on Target Interactions
The specific placement of functional groups on the this compound framework is a critical determinant of how these molecules interact with their biological targets. The spatial arrangement of these groups dictates the potential for forming key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are essential for binding affinity and biological activity.
For quinoline carboxylic acid analogues that inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, SAR studies have identified three principal regions where the position of substituents is crucial for inhibitory activity. nih.gov These regions are:
The C2 position: This position generally requires a bulky and hydrophobic substituent for optimal activity. This suggests that the binding pocket of DHODH in this region is hydrophobic and can accommodate large groups. nih.gov
The C4 position: There is a strict requirement for a carboxylic acid group (or its corresponding salt) at this position. nih.gov The carboxylate group is thought to form critical interactions, such as a salt bridge with positively charged amino acid residues like arginine within the enzyme's active site. nih.gov
The benzo portion of the quinoline ring (positions C5-C8): Appropriate substitutions on this part of the molecule are also necessary for potent inhibition. nih.gov For example, a fluorine atom at the C6 position has been found in potent DHODH inhibitors like brequinar (B1684385). nih.gov
The movement of a functional group from one position to another can dramatically alter the therapeutic properties of a drug. Each functional group on a molecule can serve one or more specific functions, and its role can change depending on its location within the structure. ashp.org
Elucidation of Pharmacophoric Requirements for Specific Biological Endpoints
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Elucidating the pharmacophoric requirements for a specific biological endpoint allows for the design of new molecules with enhanced potency and selectivity. For derivatives of this compound, different biological targets will have distinct pharmacophoric requirements.
For the inhibition of human dihydroorotate dehydrogenase (DHODH), a key target for anticancer and antiviral therapies, the essential pharmacophore of quinoline-based inhibitors has been well-characterized. A high-resolution cocrystal structure of DHODH with a brequinar analogue has provided significant insight into these requirements. nih.gov The key pharmacophoric features include:
A carboxylic acid at the C4 position, which forms a salt bridge with a conserved arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's active site. nih.gov
A lipophilic moiety at the C2 position, which occupies a predominantly nonpolar binding pocket. nih.gov
Strategically positioned hydrogen bond acceptors can form new interactions with residues in the binding pocket, such as threonine (T63) and tyrosine (Y356), leading to enhanced potency. nih.govnih.gov
In the context of antimalarial activity, the pharmacophore of 4-aminoquinolines like chloroquine (B1663885) is understood to involve:
The quinoline ring system , which is believed to interfere with heme detoxification in the malaria parasite.
A basic amino group in the side chain, which is crucial for the accumulation of the drug in the acidic food vacuole of the parasite. researchgate.net
An electron-withdrawing group at the 7-position, such as chlorine, which influences the pKa of the quinoline nitrogen and thereby affects drug accumulation. researchgate.net
Stereochemical Implications in SAR for this compound Analogues
Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. For derivatives of this compound that possess stereocenters, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different potencies, receptor affinities, and metabolic profiles.
While specific SAR studies focusing on the stereochemical implications for this compound analogues are not extensively detailed in the provided search results, the principles of stereochemistry in drug action are well-established. For instance, in a study of a structurally related quinoline derivative, 4,4,4-trifluoro-3-hydroxy-3-(quinolin-8-chloro-2-ylmethyl)butanoate, the presence of a chiral center at the C3 position of the butanoate chain was noted. georgiasouthern.edu Although the study did not resolve the enantiomers to test them individually, it highlighted that the specific three-dimensional arrangement of the hydroxyl and trifluoromethyl groups around this chiral center is likely crucial for its observed biological activity, which involved blocking sodium channels. georgiasouthern.edu
Generally, the differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The binding of a drug to its target is often a highly specific three-point interaction, and only one stereoisomer may have the correct spatial orientation to bind effectively. The other isomer may bind with lower affinity or not at all, or it may even interact with a different target, leading to off-target effects. Therefore, for any chiral derivative of this compound, it is a critical step in the drug development process to synthesize and evaluate the individual stereoisomers to identify the more active and safer eutomer.
Mechanistic Insights into the Biological Interactions of 4,7 Dichloroquinoline 2 Carboxylic Acid Analogues
Investigation of Molecular Targets and Binding Sites (In Vitro)
In vitro studies have been instrumental in identifying and characterizing the molecular targets of 4,7-dichloroquinoline-2-carboxylic acid analogues. These investigations have primarily focused on their interactions with specific receptors and enzymes, revealing a range of biological activities.
Receptor Binding Studies (e.g., NMDA Receptor Glycine (B1666218) Site Antagonism)
A significant area of investigation for this compound analogues has been their activity as antagonists at the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site. The NMDA receptor, a key player in synaptic plasticity and neuronal communication, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Antagonism at the glycine site can modulate receptor activity and has therapeutic potential in various neurological conditions.
Research has identified several analogues of this compound that exhibit potent antagonism at the NMDA receptor's glycine binding site. For instance, compounds such as 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid and 4-((carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid have been synthesized and confirmed as new antagonists of this site. nih.gov These molecules demonstrate competitive binding against glycine site agonists.
Further structure-activity relationship (SAR) studies have revealed that the substituent at the C4 position of the quinoline (B57606) ring is a critical determinant of binding affinity for the glycine site. The introduction of an electron-rich substituent at this position, capable of acting as a hydrogen-bond donor, appears to enhance binding affinity. nih.gov One particularly potent compound identified is 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid , which exhibits a high in vitro binding affinity with an IC50 of 0.57 μM. nih.gov In contrast, the introduction of flexible alkyl chains at the C4 position has been shown to significantly decrease the binding affinity. nih.gov
The carboxylic acid group at the C2 position is also crucial for activity. Replacement of this polar group with neutral bioisosteres has been found to be detrimental to the in vitro antagonistic activity at the glycine site. nih.gov
Interactive Data Table: NMDA Receptor Glycine Site Antagonism of this compound Analogues
| Compound Name | Structure | In Vitro Activity (IC50) | Key Structural Features |
| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | 0.57 μM nih.gov | Electron-rich tolylsulfonylamino group at C4. nih.gov | |
| 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid | - | Carboxymethylamino group at C4. nih.gov | |
| 4-((carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid | - | Carboxymethyloxy group at C4. nih.gov |
Enzyme Inhibition Assays (e.g., Dihydroorotate (B8406146) Dehydrogenase, Cysteine Proteases)
Analogues of this compound have also been evaluated for their ability to inhibit various enzymes, revealing potential therapeutic applications beyond the central nervous system.
Dihydroorotate Dehydrogenase (DHODH) Inhibition:
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of antiproliferative and immunosuppressive agents. nih.govnih.gov Inhibition of DHODH leads to depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting cell cycle progression. nih.gov
Structure-guided design has led to the discovery of potent quinoline-based inhibitors of DHODH. nih.gov While direct data for this compound is limited, studies on related quinoline-4-carboxylic acids provide significant insights. These studies have identified key pharmacophoric elements necessary for potent DHODH inhibition. The carboxylic acid at the C4 position (in the context of 4-quinoline carboxylic acids) is critical, forming a salt bridge with an arginine residue (R136) in the enzyme's active site. nih.gov The quinoline core itself interacts with a hydrophobic channel. nih.gov
Potent quinoline-based DHODH inhibitors have been developed, with some analogues achieving IC50 values in the low nanomolar range. For example, strategic placement of hydrogen-bond accepting groups to interact with residues like T63 and Y356 in the brequinar-binding pocket has led to the discovery of highly potent inhibitors. nih.govacs.org
Cysteine Protease Inhibition:
Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including parasitic life cycles. Quinolines have been investigated as potential inhibitors of these enzymes. For instance, 4-aminoquinoline (B48711) derivatives have shown promise as inhibitors of cruzain and rhodesain, cysteine proteases from Trypanosoma cruzi and Trypanosoma brucei rhodesiense, respectively.
While specific data on this compound is not abundant, related 7-chloroquinoline (B30040) derivatives have been synthesized and evaluated. For example, analogues of 7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine have shown inhibitory activity against cruzain and rhodesain with IC50 values in the micromolar range. These findings suggest that the 7-chloroquinoline scaffold could be a valuable starting point for the development of novel cysteine protease inhibitors.
Biochemical Pathway Perturbation Analysis (In Vitro)
The interaction of this compound analogues with their molecular targets leads to the perturbation of specific biochemical pathways, which has been observed in in vitro settings.
The inhibition of DHODH by quinoline carboxylic acid analogues directly impacts the de novo pyrimidine biosynthesis pathway. nih.gov This inhibition results in a depletion of the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. Consequently, this leads to an arrest of the cell cycle, particularly at the S-phase, where nucleotide demand is high for DNA replication. nih.gov This mechanism is the basis for the antiproliferative effects observed with DHODH inhibitors in cancer cell lines. nih.gov In vitro studies have confirmed that the cytotoxic effects of these inhibitors can be rescued by the addition of uridine (B1682114) to the cell culture, which bypasses the block in the de novo pathway by feeding into the pyrimidine salvage pathway. nih.gov
Antagonism of the NMDA receptor glycine site by this compound analogues directly affects glutamatergic neurotransmission. In vitro studies have shown that such antagonists can attenuate the neurotoxic effects of excessive NMDA receptor activation. nih.gov For example, NMDA receptor antagonists have been shown to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway, an important signaling cascade involved in cell proliferation and survival. nih.gov This suggests that the biological effects of these compounds extend beyond simple channel blocking to the modulation of intracellular signaling pathways that are critical for cell fate.
Structure-Mechanism Correlations
The relationship between the chemical structure of this compound analogues and their mechanism of action is a key area of research for the rational design of more potent and selective compounds.
For NMDA receptor glycine site antagonists , a clear correlation exists between the nature of the substituent at the C4 position and the binding affinity. The presence of a group capable of hydrogen bonding, such as an amino or oxy-linked carboxymethyl group or a tolylsulfonylamino group, is crucial for potent antagonism. nih.govnih.gov This suggests a specific interaction with amino acid residues within the glycine binding pocket of the NMDA receptor. The necessity of the C2-carboxylic acid group for activity further underscores the importance of specific electrostatic and hydrogen bonding interactions for the binding mechanism. nih.gov
In the case of DHODH inhibitors , structure-based design has revealed critical structure-mechanism correlations. The quinoline core and the carboxylic acid group are essential components of the pharmacophore that interact with a hydrophobic channel and a key arginine residue (R136), respectively. nih.gov The mechanism of inhibition is competitive with respect to the co-enzyme Q binding. The potency of these inhibitors can be significantly enhanced by introducing substituents that can form additional hydrogen bonds with residues in the binding pocket, such as T63 and Y356. nih.govacs.org This demonstrates a direct link between specific structural modifications and the enhancement of the inhibitory mechanism through additional molecular interactions.
For cysteine protease inhibitors , while the data is less specific for the this compound core, studies on related 4-aminoquinolines suggest that the 7-chloroquinoline scaffold is a key feature for activity. The side chain at the 4-amino position plays a significant role in modulating potency and selectivity, likely by interacting with the S2 and S3 subsites of the proteases. The mechanism of inhibition for some cysteine protease inhibitors involves the formation of a covalent bond with the active site cysteine, though non-covalent mechanisms are also common for quinoline-based inhibitors.
Computational Chemistry and in Silico Investigations of 4,7 Dichloroquinoline 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and interaction sites.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comgrowingscience.com A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comresearchgate.netdergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For quinoline (B57606) derivatives and other organic molecules, these calculations can predict their electronic behavior and potential for charge transfer in chemical reactions. dergipark.org.tr
Table 1: Illustrative Frontier Orbital Energies for a Quinoline Carboxylic Acid Derivative This table presents typical values derived from DFT calculations on related compounds to illustrate the concept, as specific experimental data for the title compound is not available in the provided sources.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Represents ionization potential; energy required to remove an electron. |
| ELUMO | -2.0 to -3.0 | Represents electron affinity; energy released when an electron is added. |
| Energy Gap (ΔE) | 2.5 to 4.5 | A larger gap suggests higher molecular stability and lower chemical reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map helps in predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP surface represent varying electrostatic potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack.
Blue: Regions of most positive electrostatic "potential", electron-poor, and indicative of sites for nucleophilic attack.
Green: Regions of neutral or zero potential.
For 4,7-Dichloroquinoline-2-carboxylic acid, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, as these are the most electronegative centers. These areas are likely to act as hydrogen bond acceptors. The hydrogen atom of the carboxylic group would exhibit a high positive potential (blue), indicating its role as a hydrogen bond donor.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Docking simulations identify the most probable binding pose of a ligand within the active site of a protein. This analysis reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on quinoline-4-carboxylic acid derivatives targeting enzymes like Leishmania major N-myristoyltransferase have identified key amino acid residues involved in binding. nih.gov These often include residues like tyrosine, phenylalanine, and asparagine, which can form various types of interactions with the quinoline scaffold. nih.gov The carboxylate group of the quinoline acid is particularly important, often forming salt bridges or strong hydrogen bonds with basic residues like arginine or with residues like glutamine in the binding pocket. nih.gov
Table 2: Common Interactions between Quinolone Derivatives and Protein Active Sites
| Type of Interaction | Ligand Moiety | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (O, OH), Quinoline Nitrogen | Arginine (Arg), Glutamine (Gln), Tyrosine (Tyr), Asparagine (Asn) nih.govnih.gov |
| Hydrophobic/van der Waals | Quinoline Ring System | Leucine (Leu), Valine (Val), Phenylalanine (Phe) nih.gov |
| π-π Stacking | Quinoline Aromatic Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Salt Bridge | Deprotonated Carboxylate (-COO⁻) | Arginine (Arg), Lysine (Lys) nih.gov |
After generating potential binding poses, scoring functions are used to rank them. These are mathematical algorithms that estimate the binding free energy of the ligand-protein complex, with a lower energy score typically indicating a more stable interaction and higher binding affinity. nih.govnih.govnih.gov Scoring functions can be classified into several types, including force-field-based, empirical, and knowledge-based functions. nih.govnih.gov The reliability of a scoring function is vital for distinguishing between potential drug candidates and non-binding molecules during virtual screening campaigns. nih.gov For example, docking studies of quinoline derivatives against P-glycoprotein have used binding energy scores to rank compounds, with the top-ranked molecule showing a binding energy of -9.22 kcal/mol, suggesting a strong interaction. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is essential for exploring the conformational landscape of a molecule—the full range of its possible 3D structures. nih.govresearchgate.net
MD simulations are crucial for understanding how a molecule like this compound behaves in a physiological environment, such as in water. nih.gov The simulations can reveal the stability of the docked pose, showing whether the ligand remains securely in the binding site or if it is unstable and dissociates. nih.gov Furthermore, MD studies on molecules with carboxylic acid groups have shown that intermolecular interactions with the solvent or within a condensed phase can stabilize conformers that might not be predicted by simple energy minimization. mdpi.comnih.gov This dynamic exploration provides a more accurate understanding of the flexibility of the molecule and the strength of its interactions, which is critical for rational drug design. nih.govnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,7-Dichloroquinoline (B193633) |
| Amodiaquine |
| Arginine |
| Asparagine |
| Chloroquine (B1663885) |
| Glutamine |
| Hydroxychloroquine |
| Leucine |
| Lysine |
| Phenylalanine |
| Tryptophan |
| Tyrosine |
Quantitative Structure-Activity Relationship (QSAR) Modelling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting their potential efficacy against various biological targets and for guiding the synthesis of more potent analogues.
Research on related quinoline structures provides a framework for how QSAR models for this compound could be developed. For instance, QSAR models have been successfully built for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their activity as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer. nih.govnih.gov These models often employ a variety of molecular descriptors, which can be categorized as 1D, 2D, and 3D.
A hypothetical QSAR study on a series of analogues of this compound would involve the following steps:
Data Set Compilation: A series of derivatives would be synthesized, and their biological activity (e.g., IC50 values against a specific cancer cell line or parasite) would be determined.
Descriptor Calculation: For each molecule, a wide array of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.
Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), a mathematical equation linking the descriptors to the biological activity is generated. nih.govresearchgate.net The predictive power of the model is then rigorously validated.
A study on 7-chloro-4-aminoquinoline derivatives demonstrated the influence of steric, hydrophobic, and electronic factors on their antimalarial activity, resulting in statistically significant QSAR models. asianpubs.org Similarly, for this compound derivatives, key descriptors would likely include those related to its electronic properties (due to the chloro and carboxylic acid groups), hydrophobicity, and molecular shape. For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide insights into the steric and electrostatic field requirements for optimal activity. mdpi.com A CoMFA and CoMSIA study on quinoline derivatives against Plasmodium falciparum highlighted the importance of bulky substituents at position 7 of the quinoline core, a feature directly relevant to this compound. mdpi.com
Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound Derivatives
| Descriptor Type | Example Descriptors | Description |
| 1D | Molecular Weight, Atom Count | Basic molecular properties. |
| 2D | Topological Polar Surface Area (TPSA) | Relates to membrane permeability. |
| LogP | A measure of hydrophobicity. | |
| Wiener Index | A topological descriptor of molecular branching. | |
| 3D | Molecular Volume, Surface Area | Describes the molecule's size and shape. |
| Dipole Moment | Indicates the molecule's overall polarity. | |
| CoMFA/CoMSIA Fields | Steric and electrostatic fields surrounding the molecule. |
The development of robust QSAR models for this compound and its analogues would enable the prediction of biological activity for novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Chemoinformatics and Virtual Screening Approaches
Chemoinformatics encompasses the use of computational methods to analyze and manage large chemical datasets, while virtual screening involves the computational screening of extensive compound libraries to identify potential "hits" that bind to a biological target. These approaches are pivotal in the early stages of drug discovery.
For this compound, chemoinformatic tools can be used to analyze its structural similarity to known active compounds, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and identify potential biological targets.
Virtual Screening can be broadly categorized into two main strategies:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are active against a specific target. If a set of active ligands is known, a model of their shared features (a pharmacophore) can be constructed. This pharmacophore can then be used to search large databases for other molecules that fit the model. Given the known activities of many quinoline derivatives, a pharmacophore model could be developed to screen for novel compounds with similar features to this compound.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBVS, primarily through molecular docking, can be employed. Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a target protein.
An in silico study on 2-aryl-quinoline-4-carboxylic acid derivatives utilized inverse virtual screening to identify Leishmania major N-myristoyltransferase as a potential target. nih.govresearchgate.netnih.gov A similar approach could be applied to this compound to identify its potential molecular targets. Subsequent molecular docking simulations would then predict its binding mode and affinity within the active site of the identified protein. For instance, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein revealed key hydrophobic and hydrogen bond interactions responsible for their inhibitory activity. nih.govnih.gov
Table 2: Hypothetical Virtual Screening Workflow for this compound
| Step | Description | Tools/Methods |
| 1. Target Identification | Identify potential biological targets using inverse virtual screening or by analogy to known quinoline drugs. | Inverse Docking Servers, Literature Search |
| 2. Protein Preparation | Obtain and prepare the 3D structure of the target protein (e.g., from the Protein Data Bank). | Molecular modeling software (e.g., AutoDockTools, Maestro) |
| 3. Ligand Preparation | Generate the 3D structure of this compound and its analogues. | Chemical drawing software (e.g., ChemDraw), Molecular modeling software |
| 4. Molecular Docking | Dock the ligands into the active site of the target protein to predict binding poses and affinities. | AutoDock, Glide, GOLD |
| 5. Hit Selection & Refinement | Analyze the docking results to select promising compounds for further study. This may involve visual inspection of binding modes and consideration of docking scores. | Visualization software (e.g., PyMOL, VMD) |
| 6. ADMET Prediction | Predict the pharmacokinetic and toxicological properties of the selected hits to assess their drug-likeness. | QikProp, SwissADME |
The integration of these chemoinformatics and virtual screening techniques provides a powerful platform for the rational design and discovery of novel drugs based on the this compound scaffold. By predicting biological activities and potential targets, these in silico methods significantly streamline the drug development pipeline.
Coordination Chemistry and Metal Complexation Studies of 4,7 Dichloroquinoline 2 Carboxylic Acid
Synthesis and Characterization of Metal Complexes with 4,7-Dichloroquinoline (B193633) as a Ligand (as a proxy for carboxylic acid complexation)
The synthesis of metal complexes involving 4,7-dichloroquinoline (DCQ) as a ligand has been successfully demonstrated, yielding stable crystalline products. Researchers have reported the synthesis of silver(I) and copper(II) complexes, which have been thoroughly characterized using a variety of analytical and spectroscopic methods.
Three distinct silver(I) complexes with DCQ have been synthesized. scielo.br These include a homoleptic complex formulated as [Ag(H2O)(DCQ)2(μ-ONO2)Ag(NO3)(DCQ)2] and two heteroleptic complexes, [Ag(NO3)(DCQ)(Bpy)] (where Bpy is 2,2'-bipyridine) and [Ag(NO3)(DCQ)(PPh3)]2 (where PPh3 is triphenylphosphine). scielo.br The characterization of these compounds was comprehensive, involving elemental analysis, conductometry, infrared (IR), Raman, UV-Vis, and various nuclear magnetic resonance (NMR) spectroscopies, confirming the proposed formulas. scielo.br
In a separate study, a binuclear copper(II) complex, [Cu(4,7-dichloroquinoline)2Br2]2, was formed by reacting 4,7-dichloroquinoline with copper(II) bromide. researchgate.net The synthesis involved layering a methanolic solution of copper(II) bromide over a solution of DCQ, which led to the formation of large, dark prismatic crystals over approximately 30 days. researchgate.net The resulting structure was elucidated through single-crystal X-ray diffraction analysis. researchgate.net
Table 1: Synthesized Metal Complexes with 4,7-Dichloroquinoline (DCQ)
| Complex Formula | Metal Ion | Other Ligands | Reference |
| [Ag(H2O)(DCQ)2(μ-ONO2)Ag(NO3)(DCQ)2] | Ag(I) | H2O, NO3- | scielo.br |
| [Ag(NO3)(DCQ)(Bpy)] | Ag(I) | NO3-, 2,2'-bipyridine (B1663995) (Bpy) | scielo.br |
| [Ag(NO3)(DCQ)(PPh3)]2 | Ag(I) | NO3-, Triphenylphosphine (PPh3) | scielo.br |
| [Cu(DCQ)2Br2]2 | Cu(II) | Br- | researchgate.net |
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic analysis is crucial for confirming the coordination of a ligand to a metal center. In the case of 4,7-dichloroquinoline complexes, shifts in vibrational and electronic spectra provide direct evidence of metal-ligand bond formation.
Infrared (IR) and Raman Spectroscopy: The coordination of the DCQ ligand to silver(I) ions was confirmed by observable shifts in the vibrational frequencies of the quinoline (B57606) ring. The band corresponding to ν(CC + CN) in the free DCQ ligand, which appears at 1552 cm⁻¹ in the ATR-FTIR spectrum, shifts to higher frequencies (1559-1562 cm⁻¹) upon complexation. scielo.br A similar shift was observed in the FT-Raman spectra, where the band moved from 1558 cm⁻¹ in free DCQ to around 1565 cm⁻¹ in the silver complexes. scielo.br These shifts are indicative of the nitrogen atom of the quinoline moiety coordinating to the silver(I) ion. scielo.br
UV-Vis Spectroscopy: The electronic spectra of the silver(I)-DCQ complexes show a significant increase in molar absorptivity and a hyperchromic shift of the DCQ absorption bands, which is characteristic of ligand coordination to a metal ion. scielo.br For instance, the triphenylphosphine-containing complex exhibits a band at 337 nm, which is attributed to a Metal-Ligand Charge Transfer (MLCT) transition, further corroborating the coordination of the phosphine (B1218219) ligand to the metal center. scielo.br
Table 2: Key Spectroscopic Shifts in Ag(I)-DCQ Complexes
| Spectroscopic Technique | Band Assignment | Free DCQ (cm-1) | Ag(I) Complexes (cm-1) | Interpretation | Reference |
| ATR-FTIR | ν(CC + CN) | 1552 | 1559 - 1562 | Shift confirms N-coordination | scielo.br |
| FT-Raman | ν(CC + CN) | 1558 | 1563 - 1567 | Shift confirms N-coordination | scielo.br |
Crystallographic Analysis of Coordination Geometries
For the silver(I) complexes, the molecular structures of [Ag(H2O)(DCQ)2(μ-ONO2)Ag(NO3)(DCQ)2] and [Ag(NO3)(DCQ)(PPh3)]2 were determined by single-crystal X-ray diffraction. scielo.br These analyses provided unambiguous proof of the coordination of the DCQ ligand to the silver centers. scielo.br
The crystallographic analysis of the copper complex revealed a centrosymmetric binuclear structure, [Cu(4,7-dichloroquinoline)2Br2]2. researchgate.net In this dimeric unit, each copper(II) ion adopts a strongly distorted square pyramidal coordination geometry. researchgate.net The coordination sphere is defined by two nitrogen atoms from the DCQ ligands and two bromine atoms in the basal plane, with a fifth, longer axial interaction with a bridging bromine atom from the adjacent copper center. researchgate.net The structure is further complicated by partial disorder, where some penta-coordinated Cu(II) centers are substituted by tetra-coordinated Cu(I) ions. researchgate.net
Table 3: Crystallographic Data for a Cu(II)-DCQ Complex
| Parameter | [Cu(DCQ)2Br2]2 | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Metal Ion Geometry | Distorted Square Pyramidal | researchgate.net |
| Key Feature | Centrosymmetric binuclear units with asymmetric µ-Br bridges | researchgate.net |
Theoretical Studies of Bonding and Electronic Properties in Metal Adducts
Theoretical calculations are employed to rationalize the observed geometries and to gain deeper insight into the electronic structure and bonding within metal complexes.
For the [Cu(4,7-dichloroquinoline)2Br2]2 complex, theoretical analysis was used to understand its geometry and electronic properties. researchgate.net The strongly distorted square pyramidal geometry was rationalized in terms of electrostatic-driven distortions from an idealized octahedral arrangement. researchgate.net The calculations revealed that the frontier orbitals have significant contributions from both the metal and the ligands. Specifically, the antibonding orbitals possess a notable ligand-like character. researchgate.net This leads to a situation where electronic charge is partially transferred from the inner-sphere bromide ligands to the copper center. This internal redox process results in the metal being slightly reduced, while the bromide ligands are partially oxidized. researchgate.net This analysis places the compound on the borderline between main group and transition metal chemistry, highlighting the non-negligible role of the ligands in defining the frontier orbitals. researchgate.net
Advanced Research Applications in Chemical Biology and Drug Discovery in Vitro Emphasis
Development of 4,7-Dichloroquinoline-2-carboxylic acid as Chemical Probes
The 4,7-dichloroquinoline (B193633) core is a fundamental component in the synthesis of new drug candidates and functional materials. eurekaselect.comwikipedia.org Its derivatives are often explored for various biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties. eurekaselect.commdpi.com While the parent compound, 4,7-dichloroquinoline, is a well-established intermediate for creating biologically active molecules, including photoaffinity probes for studying drug-target interactions, the specific development of this compound as a chemical probe is not extensively detailed in current literature. mdpi.com The functional groups—a carboxylic acid at the 2-position and chloro-substituents at the 4 and 7 positions—provide reactive handles for chemical modification, suggesting its potential as a scaffold for developing targeted probes for various biological systems.
Utilization as Lead Compounds for Rational Drug Design
The quinoline (B57606) carboxylic acid framework is a key pharmacophore utilized in rational drug design. A prominent example is its use in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for anticancer and antiparasitic therapies. nih.gov
A structure-guided approach to developing DHODH inhibitors has identified quinoline-based carboxylic acids as a potent class of compounds. nih.gov These inhibitors are designed to occupy the brequinar-binding pocket of the enzyme, where the carboxylic acid moiety is essential for activity, forming a salt bridge with key amino acid residues like Arginine 136. nih.gov This strategic design has led to the discovery of highly potent analogues. Although these specific analogues were not derivatives of the 4,7-dichloro-2-carboxylic acid isomer, the research highlights the importance of the quinoline carboxylic acid scaffold as a lead structure. This work provides a blueprint for how this compound could be optimized for specific enzyme targets.
Exploration of Antiparasitic Activity (In Vitro Models)
The quinoline core is historically significant in the fight against parasitic diseases, most notably malaria. wikipedia.orgresearchgate.netmdpi.com However, much of the research has centered on 4-aminoquinoline (B48711) derivatives or quinoline-4-carboxylic acids. nih.govelsevierpure.comresearchgate.netsemanticscholar.orgresearchgate.net For instance, studies on quinoline-4-carboxylic acid derivatives have shown promising in vitro antiplasmodial activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. nih.govelsevierpure.com Similarly, other research has explored 2-arylquinoline-4-carboxylic acids as potential agents against Leishmania infantum. eurekaselect.combenthamdirect.com
While the broader class of quinoline compounds demonstrates significant antiparasitic potential, specific in vitro studies focusing exclusively on this compound are less prevalent in the examined literature. The existing research on related isomers suggests that the this compound scaffold remains an area with potential for exploration in the development of novel antiparasitic agents. researchgate.netnih.gov
Investigation of Antimicrobial Potential (In Vitro Models)
Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. In one study, a series of novel heterocyclic compounds were prepared starting from quinoline-2-carboxylic acid. These compounds were then tested for their antibacterial and antifungal activities using in vitro microdilution susceptibility tests.
Several of the synthesized compounds demonstrated significant antimicrobial effects. Notably, two compounds, designated E11 and E17, exhibited high activity against the Gram-positive bacterium Staphylococcus aureus, with their performance being comparable to the standard antibiotic, Amoxicillin. This suggests that the quinoline-2-carboxylic acid scaffold is a promising starting point for developing new antibacterial agents.
Table 1: In Vitro Antimicrobial Activity of Selected Quinoline-2-carboxylic Acid Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| E11 | Staphylococcus aureus | High activity, comparable to Amoxicillin | researchgate.net |
| E17 | Staphylococcus aureus | High activity, comparable to Amoxicillin | researchgate.net |
Contribution to Cancer Research (In Vitro Enzyme and Cell-based Models)
This compound and its derivatives have contributed to cancer research through evaluation in both enzyme-inhibition and cell-based in vitro models. The quinoline carboxylic acid structure serves as a scaffold for potent inhibitors of enzymes crucial for cancer cell proliferation and as cytotoxic agents against various cancer cell lines.
Enzyme Inhibition: The enzyme dihydroorotate dehydrogenase (DHODH) is a validated target in cancer therapy. As mentioned previously, a structure-guided design has led to the development of potent quinoline-4-carboxylic acid inhibitors of DHODH with IC₅₀ values in the nanomolar range. nih.gov This inhibition depletes pyrimidines necessary for DNA synthesis, thereby halting the cell cycle in the S-phase. nih.gov This line of research underscores the potential of the quinoline carboxylic acid core, including the 4,7-dichloro-2-carboxylic acid isomer, for developing targeted anticancer agents.
Cell-based Models: In vitro studies have demonstrated the cytotoxic effects of quinoline-2-carboxylic acid derivatives on cancer cell lines. An aryl ester synthesized from quinoline-2-carboxylic acid exhibited potent cytotoxicity against the PC3 human prostate cancer cell line. mdpi.com The compound's antiproliferative effect was found to be concentration-dependent, inducing apoptosis and causing cell cycle arrest at the S phase. mdpi.com Other studies have shown that quinoline-2-carboxylic acid itself possesses significant growth inhibition capabilities against cervical (HeLa) and mammary (MCF7) cancer cells. nih.gov
Table 2: In Vitro Cytotoxicity of Quinoline-2-Carboxylic Acid Derivatives
| Derivative | Cell Line | IC₅₀ Value | Biological Effect | Reference |
|---|---|---|---|---|
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | Induces apoptosis, S-phase cell cycle arrest | mdpi.com |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | Viability reduction | nih.gov |
| Quinoline-2-carboxylic acid | MCF7 (Mammary) | Remarkable growth inhibition | Viability reduction | nih.gov |
Future Directions and Unexplored Avenues in 4,7 Dichloroquinoline 2 Carboxylic Acid Research
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of quinoline-based compounds. While the direct application of AI to 4,7-dichloroquinoline-2-carboxylic acid is an emerging area, related research demonstrates a clear path forward.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Technique | Application | Potential Outcome |
|---|---|---|
| Generative Models (e.g., REINVENT) | De novo design of novel this compound analogs. blogspot.com | Identification of unique and patentable chemical matter with high predicted potency. |
| QSAR & Binary Classifiers | Predict antimicrobial activity of a virtual library based on the core scaffold. nih.gov | Prioritization of synthetic targets with a higher likelihood of being active against resistant bacterial strains. |
| Active Learning | Iteratively guide compound selection for synthesis and testing to maximize information gain. blogspot.com | More efficient and cost-effective exploration of the structure-activity relationship (SAR). |
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
While classic methods like the Gould-Jacobs reaction and Pfitzinger condensation have been foundational for producing quinoline (B57606) cores, future efforts must prioritize the development of more sustainable and efficient synthetic routes. wikipedia.orgnih.gov The goal is to improve yields, reduce waste, minimize the use of harsh reagents, and ensure scalability for potential industrial production. google.com
Recent research provides several avenues for exploration. One study detailed a simple and efficient three-step synthesis starting from commercially available 4,7-dichloroquinoline (B193633) that achieved excellent yields (77–92%) under relatively mild conditions. mdpi.comresearchgate.net Another approach involves the selective functionalization of the quinoline ring using mixed lithium-magnesium reagents, which allows for the introduction of diverse chemical groups under mild conditions. durham.ac.uk The exploration of green solvents, such as ionic liquids, has also shown promise for certain reactions involving 4,7-dichloroquinoline. mdpi.com
Future work should focus on catalytic C-H activation and functionalization, which can reduce the number of synthetic steps required for derivatization. mdpi.com By using the N-oxide of the quinoline as a directing group, chemists can achieve regioselective modifications at positions that are otherwise difficult to access, opening up new possibilities for structural diversification. mdpi.comresearchgate.net
| Organometallic Functionalization | Mixed lithium-magnesium reagents (TMPMgCl·LiCl) | Mild conditions, high selectivity, access to novel functionalized derivatives. | durham.ac.uk |
Identification of Undiscovered Biological Targets and Mechanisms (In Vitro)
While the parent compound 4,7-dichloroquinoline is a known precursor to antimalarials, derivatives of this compound have shown a much broader range of biological activities, suggesting a wealth of undiscovered targets. wikipedia.orgresearchgate.net Future research should systematically screen these compounds against diverse panels of enzymes and receptors to uncover novel mechanisms of action.
One of the most significant findings is that certain 5,7-dichloroquinoline-2-carboxylic acid derivatives are potent antagonists of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. nih.govacs.org This opens an avenue to explore their potential in neurological disorders, moving beyond the traditional applications of quinolines.
Furthermore, structure-guided design has led to the discovery of 4-quinoline carboxylic acid analogs as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.gov DHODH inhibition is a validated strategy for treating cancer, autoimmune disorders, and parasitic diseases. nih.gov The potential for this compound derivatives to act as DHODH inhibitors is a major unexplored avenue. Other in vitro studies have pointed to the potential of related quinoline derivatives as anticancer, antibacterial, and antifungal agents, highlighting the scaffold's versatility. mdpi.comresearchgate.netnih.gov
Table 3: Identified and Potential In Vitro Biological Targets
| Compound Class | Identified/Potential Target | Therapeutic Area | Source |
|---|---|---|---|
| 5,7-Dichloroquinoline-2-carboxylic acid derivatives | NMDA Receptor (Glycine Site) | Neurology | nih.govacs.org |
| 4-Quinoline carboxylic acid analogs | Dihydroorotate Dehydrogenase (DHODH) | Oncology, Immunology, Infectious Disease | nih.gov |
| N-(7-chloro-quinolin-2-yl)benzamides | Unspecified (Anticancer, Antibacterial) | Oncology, Infectious Disease | mdpi.comresearchgate.net |
| (Quinolin-4-ylthio)carboxylic acids | DNA Gyrase B (E. coli) | Infectious Disease | nih.gov |
| 4,7-dichloroquinoline | Unspecified (Antiviral, Anti-plasmodial) | Infectious Disease (e.g., Malaria, COVID-19) | researchgate.net |
Advanced Biophysical Characterization of Molecular Interactions
To move from promising hits to optimized leads, a deep understanding of how these molecules interact with their biological targets is essential. Future research must employ a suite of advanced biophysical techniques to characterize these interactions at an atomic level.
Molecular docking studies have been used to predict the binding modes of quinoline derivatives with targets like DNA gyrase B and dihydroorotate dehydrogenase (DHODH). nih.govnih.gov While useful for hypothesis generation, these computational models must be validated by experimental methods.
X-ray crystallography is a powerful tool for this purpose. For example, a co-crystal structure of a 4-quinoline carboxylic acid analog bound to DHODH revealed the precise interactions driving its potency. nih.gov It showed that the quinoline core sits (B43327) in a hydrophobic channel, while the carboxylic acid forms a critical salt bridge with an arginine residue (R136). nih.gov Crucially, the study also identified a novel water-mediated hydrogen bond, providing a clear roadmap for future structure-based design. nih.gov Applying this technique to complexes of this compound derivatives with their targets would be a significant step forward.
Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on compound structure and dynamics in solution, while methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantitatively measure binding affinities and kinetics. mdpi.comscholaris.ca
Multidisciplinary Collaboration and Translational Research Opportunities
The successful development of new therapeutics from the this compound scaffold will require a highly collaborative, multidisciplinary approach. The journey from a chemical intermediate to a potential clinical candidate involves a seamless integration of expertise from various scientific fields.
Translational research opportunities are abundant. The potent in vitro activity of derivatives against targets like DHODH and the NMDA receptor provides a strong rationale for initiating preclinical studies. nih.govnih.gov The path forward involves:
Computational & Medicinal Chemistry: AI/ML experts and synthetic chemists must collaborate to design and synthesize focused libraries of compounds with improved potency and drug-like properties. blogspot.comnih.gov
Structural & Molecular Biology: Biologists and biophysicists are needed to express and purify target proteins, solve co-crystal structures, and perform detailed binding studies to guide optimization. nih.gov
Pharmacology & In Vitro Biology: Pharmacologists must develop and execute robust in vitro assays to determine compound efficacy, identify mechanisms of action, and screen for potential liabilities. nih.govresearchgate.net
The ultimate goal is to translate fundamental discoveries into tangible clinical benefits. For instance, the development of a DHODH inhibitor based on this scaffold could offer a new therapeutic option for acute myelogenous leukemia or autoimmune diseases. nih.gov Similarly, leveraging the antibacterial properties could lead to new treatments for infections caused by resistant pathogens. nih.govnih.gov This bench-to-bedside transition is the capstone of a successful, multidisciplinary research program.
Q & A
Q. How can polymorph screening improve the formulation stability of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
